4-nitrobenzyl carbamimidothioate
Description
4-Nitrobenzyl carbamimidothioate is a sulfur-containing organic compound characterized by a carbamimidothioate group (-NH-C(=S)-NH₂) attached to a 4-nitrobenzyl moiety. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and enzymology. The compound is synthesized via nucleophilic substitution reactions, such as the treatment of 4-thioureidobenzenesulfonamide with 4-nitrobenzyl bromide in DMF . Its applications span enzyme inhibition, catalytic systems, and reduction-responsive drug delivery platforms.
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)methyl carbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c9-8(10)14-5-6-1-3-7(4-2-6)11(12)13/h1-4H,5H2,(H3,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTWTDHRYRBPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=N)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Nitrobenzyl)isothiourea hydrochloride typically involves the reaction of 4-nitrobenzyl chloride with thiourea in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions, leading to the formation of the desired isothiourea derivative as a hydrochloride salt .
Industrial Production Methods: While specific industrial production methods for S-(4-Nitrobenzyl)isothiourea hydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: S-(4-Nitrobenzyl)isothiourea hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The sulfur atom in the isothiourea moiety can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products:
Reduction: The reduction of the nitro group yields S-(4-aminobenzyl)isothiourea hydrochloride.
Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
Chemistry: S-(4-Nitrobenzyl)isothiourea hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing heterocycles and other organosulfur compounds .
Biology and Medicine: This compound has shown potential as an inhibitor of nitric oxide synthase, an enzyme involved in various physiological processes. It also exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
Industry: In industrial applications, S-(4-Nitrobenzyl)isothiourea hydrochloride can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of S-(4-Nitrobenzyl)isothiourea hydrochloride involves its interaction with specific molecular targets. For instance, its inhibitory effect on nitric oxide synthase is attributed to its ability to bind to the enzyme’s active site, thereby preventing the conversion of L-arginine to nitric oxide. This inhibition can modulate various physiological and pathological processes, including inflammation and immune response .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Functional Group Variations
4-Nitrobenzyl carbamimidothioate belongs to a broader class of 4-nitrobenzyl derivatives, including ethers, esters, carbamates, and thiocarbamates. Key structural differences influence reactivity and bioactivity:
- Nitro Group Impact : The 4-nitro substituent is critical for bioactivity across all derivatives, enhancing electron-withdrawing effects and redox sensitivity .
- Sulfur vs.
Chemical Reactivity
- Reduction-Responsive Behavior : The 4-nitrobenzyl group in carbamimidothioates undergoes nitro-to-amine reduction under reductive conditions, enabling controlled drug release (e.g., in oligonucleotide delivery) .
- Nucleophilic Substitution : 4-Nitrobenzyl halides (e.g., chloride) react with amines via SN2 mechanisms, a property shared with carbamimidothioate precursors .
Data Tables
Table 1: Comparative Bioactivity of 4-Nitrobenzyl Derivatives
Table 2: Physicochemical Properties
| Compound | LogP | Reduction Potential | Key Application |
|---|---|---|---|
| This compound | 2.1–2.5* | Moderate (NMR-validated) | Enzyme inhibition, drug delivery |
| 4-Nitrobenzyl ester | 1.8–2.0 | Low | Intermediate in synthesis |
| 4-Nitrobenzyl pyridinium salt | N/A | N/A | Catalysis (β-amino carbonyl synthesis) |
*Estimated based on structural analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
